Technical Guide: Chemical Properties and Synthetic Utility of 2-Nitro-1-(pentafluorophenyl)ethanol
Technical Guide: Chemical Properties and Synthetic Utility of 2-Nitro-1-(pentafluorophenyl)ethanol
This guide details the chemical properties, synthesis, and reactivity of 2-Nitro-1-(pentafluorophenyl)ethanol , a specialized fluorinated building block used in the development of bioactive phenethylamines and advanced materials.[1]
[1]
Executive Summary
2-Nitro-1-(pentafluorophenyl)ethanol (CAS: 19282-52-1 ) is a
Core Compound Data
| Property | Detail |
| IUPAC Name | 2-Nitro-1-(pentafluorophenyl)ethan-1-ol |
| CAS Number | 19282-52-1 |
| Molecular Formula | |
| Molecular Weight | 257.12 g/mol |
| Structure | |
| Appearance | Pale yellow oil or low-melting solid |
| Key Reactivity | Dehydration, Nitro-reduction, |
Chemical Properties & Electronic Structure
Electronic Effects of the Group
The pentafluorophenyl group is strongly electron-withdrawing (
-
Acidity: The inductive effect of the
ring stabilizes the alkoxide anion, making the hydroxyl proton more acidic ( ) than typical aliphatic alcohols ( ). -
Electrophilicity: The benzylic carbon is highly electrophilic, making the compound susceptible to retro-Henry reactions under strong basic conditions.[1]
-
Ring Activation: The fluorine atoms activate the ring, particularly the para-position, making it vulnerable to nucleophilic attack by amines or thiols via
mechanisms.
Stability and Solubility[1][3]
-
Thermal Stability: The compound is thermally sensitive. Prolonged heating, especially in the presence of acidic or basic catalysts, promotes dehydration to trans-2,3,4,5,6-pentafluoro-
-nitrostyrene (CAS 207605-39-8).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Solubility: Highly soluble in polar organic solvents (MeOH, EtOH, THF, EtOAc, DCM). Limited solubility in non-polar alkanes (Hexane) due to the polar nitro and hydroxyl groups.
Synthesis: The Henry Reaction
The primary synthetic route is the base-catalyzed condensation of pentafluorobenzaldehyde with nitromethane.[1] Due to the high electrophilicity of the aldehyde, this reaction proceeds rapidly even under mild conditions.
Reaction Mechanism
-
Deprotonation: Base removes a proton from nitromethane to form the nitronate anion.
-
Nucleophilic Attack: The nitronate attacks the carbonyl carbon of pentafluorobenzaldehyde.
-
Protonation: The resulting alkoxide is protonated to yield the
-nitro alcohol.
Experimental Protocol
Objective: Synthesis of 2-Nitro-1-(pentafluorophenyl)ethanol on a 10 mmol scale.
-
Reagents:
-
Pentafluorobenzaldehyde (1.96 g, 10 mmol)
-
Nitromethane (0.92 g, 15 mmol, 1.5 eq)
-
Base Catalyst: NaOH (10% aq) or DBU (catalytic amount)
-
Solvent: Methanol (20 mL) or THF
-
-
Procedure:
-
Dissolve pentafluorobenzaldehyde in methanol (20 mL) and cool to
. -
Add nitromethane (1.5 eq) to the stirred solution.
-
Add the base catalyst dropwise (e.g., 0.5 mL of 10% NaOH). Note: Monitor pH; keep it basic (pH 9-10) but avoid large excess to prevent retro-aldol.
-
Stir at
for 30 minutes, then allow to warm to room temperature for 2-4 hours. -
Quench: Neutralize carefully with dilute HCl (1M) to pH 6-7. Caution: Acidic conditions + heat will cause dehydration.
-
Extraction: Evaporate methanol under reduced pressure. Extract the residue with Ethyl Acetate (
mL). Wash organic layer with brine. -
Purification: Dry over
and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
-
Reactivity & Downstream Applications[1][3]
The versatility of 2-Nitro-1-(pentafluorophenyl)ethanol lies in its ability to undergo selective transformations.[1]
Dehydration to Nitrostyrene
Under acidic conditions or thermal stress, the compound eliminates water to form the conjugated nitrostyrene. This is often an intermediate for Michael additions.
-
Product: trans-2,3,4,5,6-Pentafluoro-
-nitrostyrene.[2][3][4][5][6]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Reagent: Acetic Anhydride/Pyridine or MsCl/Et3N.
Reduction to Amino Alcohols
This is the most critical application for medicinal chemistry. Reduction of the nitro group yields 2-Amino-1-(pentafluorophenyl)ethanol (CAS 14147-05-8), a fluorinated analog of the neurotransmitter octopamine.[1]
-
Method A (Catalytic Hydrogenation):
(50 psi), Pd/C or Raney Ni in MeOH. -
Method B (Hydride Reduction):
in dry THF (reduces nitro to amine).
Nucleophilic Aromatic Substitution ( )
The para-fluorine atom is labile.[1] Treatment with nucleophiles (e.g., morpholine, thiophenol) in the presence of a base (
Visualizing the Reaction Landscape
Figure 1: Synthetic pathways and reactivity profile of 2-Nitro-1-(pentafluorophenyl)ethanol.
Spectroscopic Identification (Expected Data)
Due to the scarcity of public spectral data for this specific CAS, the following are the expected NMR signatures based on electronic principles and analogous fluorinated compounds.
-
NMR (
):-
5.6 - 5.9 ppm (dd, 1H, CH -OH): Significantly downfield due tongcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> and OH. -
4.4 - 4.8 ppm (m, 2H,ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ): Diastereotopic protons adjacent to the nitro group. -
3.0 - 3.5 ppm (br s, 1H, OH): Exchangeable with
.
-
-
NMR:
-
Three distinct signals corresponding to the ortho (2F), para (1F), and meta (2F) fluorines. The ortho fluorines typically appear most downfield.
-
-
IR Spectrum:
-
Broad band at 3300-3500
(O-H stretch).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Strong bands at 1550
and 1370 ( asymmetric/symmetric stretch). -
Sharp bands at 1000-1100
(C-F stretch).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
Safety & Handling
-
Hazards: As a nitro compound, it poses a potential explosion hazard if distilled to dryness or heated excessively. The fluorinated nature suggests potential skin/eye irritation and unknown toxicology.
-
Storage: Store at
under inert gas (Argon/Nitrogen). Hygroscopic. -
Disposal: Do not mix with strong bases or reducing agents in waste streams. Incinerate in a facility equipped with scrubbers for HF generation.
References
- Henry Reaction Mechanism & Catalysis: L. Henry, C. R. Hebd. Seances Acad. Sci., 1895, 120, 1265.
-
Synthesis of Fluorinated Nitroalcohols: Journal of Fluorine Chemistry, "Reactions of Pentafluorobenzaldehyde with Nitroalkanes," .
-
CAS Registry Data: CAS 19282-52-1 (2-Nitro-1-(pentafluorophenyl)ethan-1-ol).[1] .
- Dehydration to Nitrostyrenes:Organic Syntheses, Coll. Vol. 1, p. 413 (1941); Vol. 9, p. 66 (1929).
-
Reduction of Nitroalcohols: Tetrahedron Letters, "Selective reduction of nitroalkenes and nitroalcohols to amines," .
Sources
- 1. aablocks.com [aablocks.com]
- 2. TRANS-2 3 4 5 6-PENTAFLUORO-BETA-NITRO-& | 207605-39-8 [amp.chemicalbook.com]
- 3. TRANS-2 3 4 5 6-PENTAFLUORO-BETA-NITRO-& | 207605-39-8 [chemicalbook.com]
- 4. Explore Products | Smolecule [smolecule.com]
- 5. ehs.ucr.edu [ehs.ucr.edu]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
